

An In-depth Technical Guide to Ferrous Thiocyanate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ferrous thiocyanate	
Cat. No.:	B1202350	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **ferrous thiocyanate**, also known as iron(II) thiocyanate. It details the compound's chemical formula, properties, and synthesis, with a significant focus on its primary application in the quantitative determination of peroxides. The document includes structured data tables, detailed experimental protocols, and logical diagrams to support advanced research and development.

Core Concepts: Formula and Properties of Ferrous Thiocyanate

Ferrous thiocyanate, the iron(II) salt of thiocyanic acid, is a key reagent in specific analytical applications, most notably for the detection and quantification of peroxides. Its utility stems from its facile oxidation to the intensely colored ferric (iron(III)) thiocyanate complex.

1.1 Chemical Formula and Molecular Structure

The chemical formula for anhydrous **ferrous thiocyanate** is $Fe(SCN)_2$. It is more commonly encountered as its trihydrate, $Fe(SCN)_2 \cdot 3H_2O$. The compound consists of one ferrous cation (Fe^{2+}) ionically bonded to two thiocyanate anions (SCN^-). The thiocyanate ligand is ambidentate and can coordinate to metal ions through either the nitrogen or the sulfur atom.

For the relatively hard acid Fe²⁺, coordination is typically through the nitrogen atom, forming an isothiocyanate complex.[1][2]

1.2 Physicochemical Properties

Ferrous thiocyanate is a pale green crystalline solid in its hydrated form.[3][4] It is characterized by its high solubility in polar solvents and its sensitivity to atmospheric oxygen. A summary of its key properties is presented in Table 1.

Property	Data	Citation(s)
Chemical Formula	Fe(SCN) ₂	[3]
Molecular Weight	172.01 g/mol	[3][4]
Appearance	Pale green monoclinic prisms (Trihydrate)	[3]
Solubility	Freely soluble in water, alcohol, and ether	[3]
Stability	Rapidly oxidized on exposure to air; Decomposes on heating. Should be kept tightly closed and protected from light.	[3]
Primary Use	Indicator for peroxides in organic solutions	[3]

Table 1: Physicochemical Properties of **Ferrous Thiocyanate**.

Synthesis and Preparation

The synthesis and isolation of pure, solid **ferrous thiocyanate** are challenged by its rapid oxidation in the presence of air. Therefore, it is often prepared in situ for immediate use in analytical procedures.

2.1 General Synthesis Protocol for Iron(II) Thiocyanate

This protocol describes a general method for preparing a solution of **ferrous thiocyanate** or attempting its isolation under controlled conditions. The procedure must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Materials:

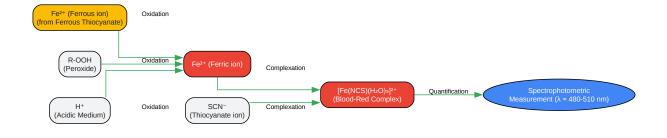
- Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) or Iron(II) chloride (FeCl₂)
- Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)
- · Degassed, deionized water
- Anhydrous ethanol or acetone (for precipitation)

Procedure:

- Prepare separate, degassed aqueous solutions of the iron(II) salt and the thiocyanate salt.
- Under a continuous stream of inert gas, slowly add the thiocyanate solution to the iron(II) solution with stirring. A molar ratio of 2:1 (thiocyanate:iron) should be used.
- The resulting pale green solution contains aqueous ferrous thiocyanate and can be used directly for subsequent reactions.
- To attempt isolation, the solution can be concentrated under reduced pressure, or a water-miscible organic solvent like ethanol or acetone can be added to precipitate the ferrous thiocyanate salt.
- If a precipitate forms, it should be filtered quickly under an inert atmosphere, washed with the organic solvent, and dried under vacuum.

Core Application: Determination of Peroxides

The principal application of **ferrous thiocyanate** is in the colorimetric determination of peroxide values (PV) in lipids, organic solvents, and other materials susceptible to autoxidation. The methodology relies on the oxidation of Fe²⁺ to Fe³⁺ by peroxides, followed by the formation of a deeply colored iron(III)-thiocyanate complex.



3.1 Reaction Mechanism

The analytical method proceeds via a two-step reaction pathway. First, ferrous ions are oxidized by hydroperoxides (R-OOH) in an acidic medium. Subsequently, the newly formed ferric ions react with excess thiocyanate to produce a series of intensely red-colored complexes, primarily pentagua(thiocyanato-N)iron(III), [Fe(NCS)(H₂O)₅]²⁺.[5][6]

- Oxidation Step: 2 Fe²⁺ + R-OOH + 2 H⁺ \rightarrow 2 Fe³⁺ + R-OH + H₂O
- Complexation Step: Fe³⁺ + SCN⁻ → [Fe(SCN)]²⁺ (Simplified; various complexes can form)

The intensity of the red color, measured spectrophotometrically, is directly proportional to the concentration of ferric ions, and thus to the initial amount of peroxide in the sample.

Click to download full resolution via product page

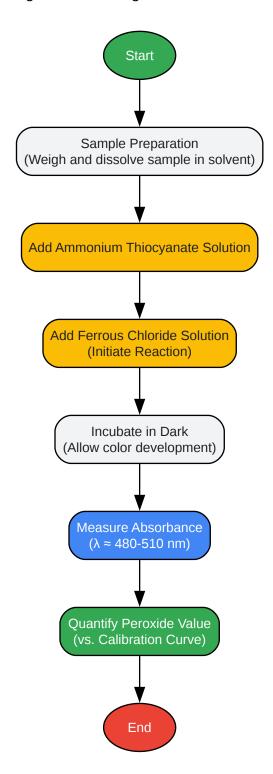
Figure 1. Reaction pathway for peroxide detection.

3.2 Experimental Protocol: Peroxide Value Determination

This protocol is adapted from established methods for determining the peroxide value in lipid samples.[7][8]

Reagents:

Solvent Mixture: Chloroform-methanol (7:3 v/v) or Methanol-butanol (2:1 v/v).[7][8]


- Ammonium Thiocyanate Solution: 30% (w/v) aqueous solution. Prepare by dissolving 30 g of NH₄SCN in deionized water and bringing the volume to 100 mL.
- Ferrous Chloride Solution:
 - Dissolve 0.4 g of BaCl₂·2H₂O in 50 mL of deionized water.
 - Separately, dissolve 0.5 g of FeSO₄·7H₂O in 50 mL of deionized water.
 - Slowly add the BaCl₂ solution to the FeSO₄ solution with constant stirring.
 - Add 2 mL of 10 N HCl.
 - Filter the BaSO₄ precipitate to obtain a clear ferrous chloride solution. Store in a dark bottle and prepare freshly.[8]
- Ferric Chloride Standard Solution (for calibration): Prepare a standard solution of FeCl₃ in the solvent mixture to generate a calibration curve.

Procedure:

- Accurately weigh the sample (e.g., 10-50 mg of oil) into a test tube.
- Add 9.8 mL of the solvent mixture and vortex to dissolve the sample completely.
- Add 50 μL of the 30% ammonium thiocyanate solution and vortex.
- Add 50 µL of the ferrous chloride solution. This initiates the reaction. Vortex immediately.
- Incubate the mixture in the dark at room temperature for 5-20 minutes for color development.
 [7]
- Measure the absorbance of the solution using a spectrophotometer at the wavelength of maximum absorbance for the ferric thiocyanate complex (typically 480-510 nm).[9][10]
- Prepare a reagent blank using the same procedure but omitting the sample.

 Quantify the peroxide concentration by comparing the sample's absorbance to a preestablished calibration curve generated using ferric chloride standards.

Click to download full resolution via product page

Figure 2. Experimental workflow for peroxide value determination.

Spectroscopic Data

While spectroscopic data for pure **ferrous thiocyanate** is scarce due to its instability, the resulting ferric thiocyanate complex is well-characterized and is the basis of its analytical use.

Complex	Method	Wavelength of Max. Absorbance (λ_max)	Molar Absorptivity (ε)	Citation(s)
[Fe(NCS) (H₂O)₅]²+ and related species	UV-Vis	~480 nm (can shift to ~510 nm depending on conditions)	Varies with conditions	[9][10][11]

Table 2: Spectroscopic Data for the Ferric Thiocyanate Analytical Complex.

The exact λ _max and molar absorptivity can be influenced by factors such as pH, solvent, and the concentration of thiocyanate, which can shift the equilibrium between different ferric thiocyanate complex species (e.g., [Fe(SCN)₂]⁺, Fe(SCN)₃).[9][11][12]

Safety and Handling

- Air Sensitivity: Ferrous thiocyanate and its solutions are readily oxidized by air. All
 preparations and handling should be performed under an inert atmosphere for best results.
- Light Sensitivity: The compound and its solutions should be protected from light to prevent photochemical decomposition.[3]
- Toxicity: Thiocyanate salts are toxic. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be strictly followed. Handle in a well-ventilated area or chemical fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Transition metal complexes of thiocyanate Wikipedia [en.wikipedia.org]
- 2. Inorganic Metal Thiocyanates PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferrous Thiocyanate [drugfuture.com]
- 4. Ferrous thiocyanate | C2FeN2S2 | CID 165391 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. auxilab.es [auxilab.es]
- 6. Thiocyanate Wikipedia [en.wikipedia.org]
- 7. Peroxide Value Method [protocols.io]
- 8. 2.7. Peroxide Value Determination [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Solved UV-Vis measurement of Iron using the | Chegg.com [chegg.com]
- 11. docenti.unina.it [docenti.unina.it]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ferrous Thiocyanate: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1202350#what-is-the-formula-for-ferrous-thiocyanate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com